5-(2,2-Difluoroethoxy)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,2-Difluoroethoxy)-1H-benzimidazole is a fluorinated benzimidazole derivative Compounds containing fluorine atoms are of significant interest in various fields due to their unique chemical properties, such as increased metabolic stability and enhanced binding affinity to biological targets
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 5-hydroxy-1H-benzimidazole with 2,2-difluoroethanol in the presence of a suitable base, such as potassium carbonate, under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: 5-(2,2-Difluoroethoxy)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of benzimidazole derivatives with additional oxygen functionalities.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-(2,2-Difluoroethoxy)-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 5-(2,2-Difluoroethoxy)-1H-benzimidazole involves its interaction with specific molecular targets. The difluoroethoxy group enhances the compound’s ability to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
- 2,5-Dimethoxybenzimidazole
- 2,2-Difluoroethoxybenzene
- 5-Hydroxy-1H-benzimidazole
Comparison: Compared to these similar compounds, 5-(2,2-Difluoroethoxy)-1H-benzimidazole is unique due to the presence of the difluoroethoxy group, which significantly enhances its chemical stability and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H8F2N2O |
---|---|
Molecular Weight |
198.17 g/mol |
IUPAC Name |
6-(2,2-difluoroethoxy)-1H-benzimidazole |
InChI |
InChI=1S/C9H8F2N2O/c10-9(11)4-14-6-1-2-7-8(3-6)13-5-12-7/h1-3,5,9H,4H2,(H,12,13) |
InChI Key |
SGDZBMVUCHWCMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1OCC(F)F)NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.